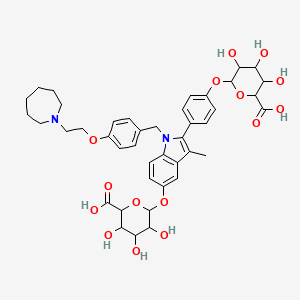

Bazedoxifene bis-beta-D-glucuronide

Description

Defining Bazedoxifene (B195308) Bis-beta-D-glucuronide as a Biochemical Entity and Research Tool

Bazedoxifene bis-beta-D-glucuronide is a primary metabolite of bazedoxifene. In the body, bazedoxifene is processed into two main forms: bazedoxifene-5-glucuronide and bazedoxifene-4'-glucuronide (B602037). nih.govnih.gov The "-bis-" in the name indicates the potential for two glucuronide molecules to be attached to the parent compound. These metabolites are central to understanding how bazedoxifene is absorbed, distributed, and eliminated by the body. nih.gov In research, these glucuronide metabolites are essential for studying the metabolic fate of bazedoxifene and for developing a comprehensive understanding of its biological activity. nih.govnih.gov

Overview of Bazedoxifene (Parent Compound) as a Selective Estrogen Receptor Modulator (SERM) in Preclinical Investigations

Bazedoxifene is classified as a selective estrogen receptor modulator (SERM). nih.govnih.gov SERMs are a class of compounds that have tissue-selective actions, meaning they can act as either estrogen receptor agonists (activators) or antagonists (blockers) depending on the target tissue. nih.govdrugbank.com Preclinical studies have shown that bazedoxifene demonstrates estrogen agonist effects on bone and lipid metabolism. nih.govopenaccessjournals.com This suggests it can mimic the beneficial effects of estrogen in these tissues. Conversely, it acts as an antagonist in the uterus and breast tissue, where it can block the proliferative effects of estrogen. nih.govnih.gov This dual activity is a key area of investigation in preclinical research. nih.govoup.com

The tissue-selective nature of bazedoxifene has been a focus of numerous preclinical studies. For instance, in animal models, it has been shown to prevent bone loss, a characteristic effect of estrogen agonists. nih.govopenaccessjournals.com At the same time, it has demonstrated the ability to antagonize the stimulatory effects of estrogens on uterine tissue. nih.gov This unique profile has led to its investigation for various conditions in postmenopausal women. nih.govnih.gov

Significance of Glucuronidation as a Major Metabolic Pathway for Bazedoxifene Disposition

Glucuronidation is the primary metabolic pathway for the disposition of bazedoxifene in the body. nih.govnih.govpfizer.com This process involves the attachment of a glucuronic acid molecule to bazedoxifene, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.govpsu.edu This metabolic conversion primarily occurs in the liver and the intestinal wall. nih.govpfizer.com The resulting glucuronide metabolites, primarily bazedoxifene-5-glucuronide, are more water-soluble than the parent compound, which facilitates their excretion from the body, mainly through feces. nih.govdrugbank.com

The concentrations of bazedoxifene glucuronides in the plasma are significantly higher—approximately 10-fold—than that of unchanged bazedoxifene. nih.govdrugs.com This indicates that a substantial portion of the administered bazedoxifene is converted to these metabolites. In vitro studies have identified that UGT1A1, UGT1A8, and UGT1A10 are the key UGT isoforms involved in the glucuronidation of bazedoxifene. nih.govpsu.edu The extensive nature of this metabolic pathway means that there is very little metabolism of bazedoxifene by the cytochrome P450 (CYP) enzyme system. nih.govpfizer.com

Research Rationale for Investigating Bazedoxifene Glucuronides and their Biological Implications

Secondly, research into the biological activity of these metabolites is necessary to determine if they contribute to the therapeutic effects or potential side effects of bazedoxifene. While glucuronidation is typically a detoxification pathway that leads to inactive compounds, it is important to confirm this for bazedoxifene's metabolites.

Finally, the enzymes responsible for glucuronidation, the UGTs, can be subject to genetic variations and drug-drug interactions. nih.govnih.gov Research has shown that substances that induce UGT enzymes, such as rifampin and phenobarbital, can increase the metabolism of bazedoxifene, potentially reducing its effectiveness. pfizer.com Therefore, studying the glucuronidation of bazedoxifene helps in predicting and understanding potential interactions with other medications.

Structure

2D Structure

Properties

IUPAC Name |

6-[4-[1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-5-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-3-methylindol-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H50N2O15/c1-22-28-20-27(57-42-36(50)32(46)34(48)38(59-42)40(53)54)14-15-29(28)44(21-23-6-10-25(11-7-23)55-19-18-43-16-4-2-3-5-17-43)30(22)24-8-12-26(13-9-24)56-41-35(49)31(45)33(47)37(58-41)39(51)52/h6-15,20,31-38,41-42,45-50H,2-5,16-19,21H2,1H3,(H,51,52)(H,53,54) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPLVZPGUJCCCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)CC4=CC=C(C=C4)OCCN5CCCCCC5)C6=CC=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H50N2O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

822.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Metabolic Transformation and Enzymatic Basis of Bazedoxifene Glucuronidation

Identification and Characterization of Primary Bazedoxifene (B195308) Monoglucuronide Metabolites

In vivo and in vitro studies have identified two major monoglucuronide metabolites of bazedoxifene. nih.gov These metabolites are formed by the attachment of a glucuronide moiety to one of the two hydroxyl groups on the bazedoxifene molecule.

Metabolic studies in healthy postmenopausal women have established that bazedoxifene-5-glucuronide is the most abundant circulating metabolite. nih.gov This metabolite is formed through the glucuronidation of the hydroxyl group at the 5-position of the indole (B1671886) ring. tga.gov.au In plasma, concentrations of bazedoxifene-5-glucuronide can be approximately 10-fold higher than those of the parent compound, bazedoxifene. drugbank.comnih.gov Radiochromatograms of plasma samples revealed that bazedoxifene-5-glucuronide constituted the majority of the circulating radioactivity, accounting for up to 95%. nih.gov This finding is consistent across various species, including mice, rats, and cynomolgus monkeys, where plasma levels of bazedoxifene-5-glucuronide also significantly exceed those of unchanged bazedoxifene. tga.gov.au

Bazedoxifene-4'-glucuronide (B602037) is the second major monoglucuronide metabolite, formed by conjugation at the hydroxyl group on the phenyl ring. tga.gov.au While it is a significant metabolite, it is considered minor compared to bazedoxifene-5-glucuronide in terms of plasma concentration, representing up to 20% of the radioactivity in most plasma samples from human studies. nih.gov The formation of both bazedoxifene-4'-glucuronide and bazedoxifene-5-glucuronide has been confirmed in human hepatocytes as well as in liver and intestinal microsomes. nih.gov In mice, bazedoxifene-4'-glucuronide is also a major metabolite; however, it is found in relatively lower concentrations in the plasma of rats and cynomolgus monkeys. tga.gov.au

Uridine Diphosphate Glucuronosyltransferase (UGT) Isoforms Catalyzing Bazedoxifene Glucuronidation

The glucuronidation of bazedoxifene is catalyzed by specific isoforms of the Uridine Diphosphate Glucuronosyltransferase (UGT) enzyme family. nih.govdrugbank.com These enzymes are primarily located in the liver and the gastrointestinal tract. nih.govnih.gov

Kinetic studies have been performed to characterize the formation of bazedoxifene glucuronides in human liver and intestinal microsomal systems, as well as with specific recombinant UGT isoforms. nih.gov For the formation of bazedoxifene-4'-glucuronide, the Michaelis-Menten constant (K_m) values were found to be similar across liver, duodenum, and jejunum microsomes, and for the UGT1A1, UGT1A8, and UGT1A10 isoforms, ranging from 5.1 to 33.1 µM. nih.gov The maximal velocity (V_max) for the formation of this metabolite ranged from 0.8 to 2.9 nmol/(min·mg) protein. nih.gov

The formation of bazedoxifene-5-glucuronide was too low to be accurately measured in liver microsomes and with the UGT1A1 isoform. nih.gov However, in other enzyme systems, the K_m values for bazedoxifene-5-glucuronide formation ranged from 2.5 to 11.1 µM, with V_max values between 0.1 and 1.2 nmol/(min·mg) protein. nih.gov

| Metabolite | Enzyme System | K_m (µM) | V_max (nmol/min/mg protein) |

| Bazedoxifene-4'-glucuronide | Liver, Duodenum, Jejunum Microsomes; UGT1A1, UGT1A8, UGT1A10 | 5.1 - 33.1 | 0.8 - 2.9 |

| Bazedoxifene-5-glucuronide | Duodenum, Jejunum Microsomes; UGT1A8, UGT1A10 | 2.5 - 11.1 | 0.1 - 1.2 |

Data sourced from in vitro studies of microsomal systems. nih.gov

Tissue-Specific Glucuronidation Profiles of Bazedoxifene

Hepatic versus Intestinal Microsomal Metabolism of Bazedoxifene

In vitro studies utilizing human liver and intestinal microsomes have revealed distinct regional differences in the metabolism of bazedoxifene. The primary metabolites identified are bazedoxifene-4'-glucuronide and bazedoxifene-5-glucuronide.

The kinetic parameters for the formation of these glucuronides have been determined in various microsomal preparations, highlighting the efficiency of this metabolic pathway.

Kinetic Parameters of Bazedoxifene Glucuronidation

| Metabolite | Microsomal Source | Km (µM) | Vmax (nmol/min/mg protein) |

| Bazedoxifene-4'-glucuronide | Liver | 5.1 - 33.1 | 0.8 - 2.9 |

| Duodenum | 5.1 - 33.1 | 0.8 - 2.9 | |

| Jejunum | 5.1 - 33.1 | 0.8 - 2.9 | |

| Bazedoxifene-5-glucuronide | Duodenum | 2.5 - 11.1 | 0.1 - 1.2 |

| Jejunum | 2.5 - 11.1 | 0.1 - 1.2 |

The data for the formation of bazedoxifene-5-glucuronide in liver microsomes was too low to be accurately determined. nih.gov

Role of Human Hepatocytes in Glucuronide Formation Studies

Studies conducted with cryopreserved human hepatocytes corroborate the findings from microsomal experiments. In this integrated in vitro system, bazedoxifene is efficiently metabolized into its glucuronide conjugates. Consistent with the data from liver microsomes, bazedoxifene-4'-glucuronide is the predominant metabolite formed in human hepatocytes. nih.gov The use of hepatocytes provides a valuable model for studying the interplay of uptake, metabolism, and excretion processes within a single cell type, confirming the primary role of hepatic glucuronidation in the disposition of bazedoxifene.

Assessment of Cytochrome P450 Involvement in Bazedoxifene Metabolism (Negligible Findings)

A significant body of evidence indicates that cytochrome P450 (CYP) enzymes play a minimal to nonexistent role in the metabolism of bazedoxifene. nih.govdrugs.com In vitro studies using human liver microsomes and hepatocytes have shown little to no formation of oxidative metabolites, even in the presence of necessary cofactors for CYP enzyme activity. nih.gov This low propensity for CYP-mediated metabolism suggests a reduced likelihood of drug-drug interactions with compounds that are inhibitors or inducers of major CYP isoforms. drugs.com The primary metabolic clearance of bazedoxifene is therefore attributable to the highly efficient glucuronidation pathway mediated by UDP-glucuronosyltransferase (UGT) enzymes. medscape.com

Pharmacological and Biological Activities of Bazedoxifene Glucuronide Metabolites in Preclinical Models

Estrogen Receptor Binding Affinity and Functional Characterization of Bazedoxifene (B195308) Glucuronides

Bazedoxifene exerts its effects by binding to estrogen receptors (ERs), acting as an agonist in some tissues and an antagonist in others. nih.gov The process of glucuronidation, which attaches a glucuronic acid moiety to the parent compound, can significantly alter its pharmacological properties, including its ability to bind to and activate ERs. In vitro studies have been crucial in elucidating the impact of this metabolic transformation.

Research indicates that the glucuronide metabolites of bazedoxifene generally exhibit a lower binding affinity for estrogen receptors compared to the parent compound, bazedoxifene. This is a common phenomenon for glucuronidated molecules, as the addition of the bulky, hydrophilic glucuronic acid group can sterically hinder the molecule's interaction with the receptor's binding pocket.

Influence of Glucuronidation on Bazedoxifene's Selective Estrogen Receptor Modulator (SERM) Profile in Research Paradigms

The SERM profile of bazedoxifene is characterized by its tissue-selective estrogenic and antiestrogenic actions. nih.gov Glucuronidation plays a pivotal role in modulating this profile, influencing the drug's effects on various target tissues.

In preclinical animal models, bazedoxifene has demonstrated beneficial effects on bone and lipid metabolism, consistent with an estrogenic action in these tissues. nih.gov It has been shown to prevent bone loss in ovariectomized rat and monkey models of postmenopausal osteoporosis. nih.govresearchgate.net

Table 1: Effects of Bazedoxifene on Bone and Lipid Metabolism in Preclinical Models

| Model | Tissue/Parameter | Observed Effect of Bazedoxifene | Reference |

| Ovariectomized Rats | Bone | Prevention of bone loss | nih.gov |

| Ovariectomized Monkeys | Bone | Prevention of bone loss | researchgate.net |

| Ovariectomized Rats | Lipids | Reduction in total and LDL cholesterol | nih.gov |

| Rat Model of Obesity | Lipids | Reduction in adiposity and favorable lipid changes (in combination with conjugated estrogens) | nih.govjci.org |

| Postmenopausal Women with Type 2 Diabetes | Lipids | Reduction in LDL-C and non-HDL-C | nih.govjocmr.orgjocmr.org |

A key feature of bazedoxifene's SERM profile is its antagonistic effect on the uterus and breast, which is critical for its safety profile. nih.gov Preclinical studies have consistently demonstrated that bazedoxifene does not stimulate uterine growth and can antagonize the proliferative effects of estrogens on the endometrium. nih.govnih.gov In ovariectomized rats, bazedoxifene was more effective than raloxifene (B1678788) or lasofoxifene (B133805) at antagonizing the uterine stimulatory effect of ethinyl estradiol (B170435). nih.gov

Table 2: Antiestrogenic Effects of Bazedoxifene in Preclinical Models

| Model | Tissue | Observed Effect of Bazedoxifene | Reference |

| Ovariectomized Rats | Uterus | Antagonism of estrogen-induced uterine growth | nih.gov |

| Immature Rats/Ovariectomized Mice | Uterus | Minimal effect on uterine weight | nih.gov |

| MCF-7 Breast Cancer Cells | Breast | Inhibition of estrogen-stimulated cell growth | nih.gov |

| Hormone-Independent Breast Cancer Cells | Breast | Inhibition of cell growth | nih.gov |

The tissue-selective actions of SERMs are determined by the unique conformational changes they induce in the estrogen receptor upon binding. These different conformations lead to the recruitment of distinct sets of co-activator and co-repressor proteins, which in turn modulate gene expression in a tissue-specific manner. When an agonist like estradiol binds to ERα, the receptor adopts a conformation that facilitates the recruitment of co-activators. nih.gov In contrast, antagonist-occupied ERα recruits co-repressors. nih.gov

Molecular modeling studies have provided insights into how bazedoxifene interacts with the ERα ligand-binding domain. nih.gov The binding of bazedoxifene induces a distinct conformation of the receptor, particularly affecting the orientation of helix 12, which is critical for co-regulator interaction. nih.gov This altered conformation is thought to be responsible for its antagonistic effects in tissues like the breast and uterus. While the direct interaction of glucuronide metabolites with the ER and their influence on its conformation are not well-documented, their reduced binding affinity suggests they are less likely to induce significant conformational changes and subsequent co-regulator recruitment.

Role of Glucuronide Metabolites in Bazedoxifene Disposition and Systemic Exposure in Animal Research

Glucuronidation is the primary metabolic pathway for bazedoxifene, playing a crucial role in its disposition and systemic exposure. nih.govnih.gov In vivo studies in animals have shown that bazedoxifene is extensively metabolized to its glucuronide conjugates.

In rats and monkeys, the predominant circulating metabolite following oral administration is the 5-glucuronide, while in mice, both the 4'- and 5-glucuronides are major plasma metabolites. psu.edu The formation of these glucuronides occurs mainly in the liver and intestine. nih.govpsu.edu Specifically, in vitro studies using human tissues have identified that both bazedoxifene-4'-glucuronide (B602037) and bazedoxifene-5-glucuronide are major metabolites in intestinal microsomes, whereas bazedoxifene-4'-glucuronide is the predominant metabolite in liver microsomes and hepatocytes. nih.govpsu.edu

The extensive glucuronidation leads to high concentrations of the glucuronide metabolites in plasma, often exceeding that of the parent drug. For example, the major circulating metabolite, bazedoxifene-5-glucuronide, has plasma concentrations approximately 10-fold higher than that of unchanged bazedoxifene. nih.gov This extensive first-pass metabolism contributes to the low oral bioavailability of bazedoxifene, which is around 6%. nih.gov The glucuronide metabolites are more water-soluble than the parent compound, facilitating their excretion from the body, primarily in the feces via biliary excretion. drugs.com The process of enterohepatic recycling, where the glucuronides are excreted in the bile, deconjugated by gut bacteria, and the parent drug is reabsorbed, is also believed to occur. nih.govnih.gov

Exploration of Bazedoxifene Glucuronides in Specific Disease Models (Preclinical)

Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) that undergoes extensive metabolism in the body. nih.govresearchgate.net The primary metabolic pathway is glucuronidation, which results in the formation of major metabolites, principally bazedoxifene-5-glucuronide and bazedoxifene-4'-glucuronide. tga.gov.aunih.gov These glucuronide metabolites are the predominant forms found circulating in plasma, with concentrations approximately 10 times higher than that of the parent drug, bazedoxifene. nih.gov

While these glucuronide metabolites are present in high concentrations, their pharmacological activity differs significantly from the parent compound. An assessment by Australia's Therapeutic Goods Administration (TGA) found that while the glucuronide metabolites retain an affinity for the estrogen receptor that is not markedly different from bazedoxifene, their functional potency as antagonists is substantially weaker. tga.gov.au Specifically, the antagonist activity of bazedoxifene-5-glucuronide is 175 times lower, and that of bazedoxifene-4'-glucuronide is over 900 times lower than the parent drug in in vitro transcriptional assays. tga.gov.au

Preclinical research into the therapeutic potential of this SERM in various disease models has, to date, focused on the administration and effects of the parent compound, bazedoxifene. The direct activities of its glucuronide metabolites in these models have not been extensively reported.

Endometriosis Animal Models and Implant Regression Studies

Studies in preclinical animal models of endometriosis have investigated the efficacy of the parent compound, bazedoxifene. A systematic review and meta-analysis of four studies involving 45 animal models concluded that bazedoxifene treatment significantly reduced the size of endometriosis implants compared to control groups. wikipedia.orgdrugbank.comwikipedia.org The findings suggest that bazedoxifene shows promising effectiveness in causing the regression of endometrial lesions in these models. wikipedia.orgdrugbank.com The research attributes this therapeutic effect to the parent drug, bazedoxifene, with no specific data available on the direct contribution or activity of its glucuronide metabolites in these implant regression studies.

Breast Cancer Xenograft Models and Antiestrogenic Activity Research

In the context of breast cancer, preclinical research has centered on the potent antiestrogenic activity of the parent drug, bazedoxifene. dovepress.comnih.gov Studies utilizing breast cancer xenograft models have demonstrated that bazedoxifene functions as a pure estrogen receptor alpha (ERα) antagonist. researchgate.netdovepress.com It effectively inhibits the growth of both tamoxifen-sensitive and tamoxifen-resistant breast tumors. researchgate.netdovepress.comnih.gov This inhibitory action is linked to a unique conformational change induced in the ERα, leading to its degradation. dovepress.comnih.gov These findings highlight the potential of bazedoxifene as a therapeutic agent in advanced, endocrine-resistant breast cancer. dovepress.com The research focuses exclusively on the activity of bazedoxifene, and there is no available data from these studies regarding the antiestrogenic or tumor-inhibiting activity of its glucuronide metabolites in xenograft models.

Pancreatic Cancer Research through IL-6/GP130 Inhibition Pathways

Research into pancreatic cancer has identified a novel mechanism of action for the parent compound, bazedoxifene, beyond its role as a SERM. tga.gov.au Studies have reported that bazedoxifene functions as an inhibitor of the glycoprotein (B1211001) 130 (GP130) receptor, which is a critical component of the IL-6/STAT3 signaling pathway. tga.gov.au This pathway is crucial for tumorigenesis in several cancers, including pancreatic cancer. tga.gov.au By inhibiting the GP130/STAT3 pathway, bazedoxifene was shown to induce apoptosis in pancreatic cancer cells and suppress tumor growth in human pancreatic cancer xenograft models. tga.gov.au The combination of bazedoxifene with chemotherapy agents like paclitaxel (B517696) or gemcitabine (B846) showed a synergistic inhibition of cell viability and migration in pancreatic cancer cells. All current preclinical findings on this inhibition pathway are attributed to bazedoxifene, with no studies investigating whether its glucuronide metabolites share this ability to inhibit IL-6/GP130 signaling. tga.gov.aunih.gov

Data Tables

Table 1: Compounds Mentioned

| Compound Name | Type |

| Bazedoxifene | Parent Drug / SERM |

| Bazedoxifene-5-glucuronide | Metabolite |

| Bazedoxifene-4'-glucuronide | Metabolite |

| Tamoxifen (B1202) | SERM |

| Paclitaxel | Chemotherapy Agent |

| Gemcitabine | Chemotherapy Agent |

Analytical and Methodological Frameworks for Bazedoxifene Glucuronide Research

Chromatographic and Spectrometric Techniques for Metabolite Identification and Quantification

Advanced analytical instrumentation is fundamental to the detailed study of bazedoxifene (B195308) metabolism, enabling the separation and characterization of its various metabolic products.

High-Performance Liquid Chromatography (HPLC) Coupled with Radioactivity Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating bazedoxifene and its metabolites. In disposition studies, when [14C]bazedoxifene is administered, HPLC is often coupled with a radioactivity flow detector. nih.gov This combination allows for the creation of radiochromatograms of plasma and other biological matrices, which reveal the profile of radiolabeled components. nih.gov By analyzing these profiles, researchers can determine the relative abundance of the parent drug and its various metabolites. nih.gov For instance, in studies with healthy postmenopausal women, this method demonstrated that glucuronidation is the primary metabolic pathway for bazedoxifene. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Elucidation and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for the definitive identification and quantification of bazedoxifene metabolites. nih.govelsevierpure.com LC-MS provides the high sensitivity and specificity needed to detect and measure low concentrations of these compounds in complex biological samples like plasma and urine. elsevierpure.comnih.gov This technique has been crucial in confirming the structures of key metabolites, including bazedoxifene-4'-glucuronide (B602037) and bazedoxifene-5-glucuronide. nih.gov Furthermore, validated LC-MS/MS methods have been developed for the quantitative analysis of bazedoxifene and its glucuronide conjugates in human urine for purposes such as doping control. nih.gov These methods demonstrate excellent linearity, precision, and accuracy, with a low limit of detection. nih.gov

Table 1: LC-MS/MS Method Validation Parameters for Bazedoxifene Quantification

| Parameter | Value |

| Linearity Range | 0.5 to 200 ng/ml |

| Limit of Detection | <0.2 ng/ml |

| Interday Precision | 2.2% to 3.6% |

| Interday Accuracy | -10.0% to 1.9% |

This table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of bazedoxifene (free plus glucuronide) in human urine. nih.gov

In Vitro Systems for Metabolic Studies

To investigate the metabolic pathways of bazedoxifene in a controlled environment, researchers utilize various in vitro systems that mimic physiological conditions.

Isolated Hepatocytes and Liver S9 Fractions in Drug Metabolism Research

Isolated human hepatocytes and liver S9 fractions are critical in vitro models for studying the hepatic metabolism of drugs. nih.govdoi.orgnih.gov Hepatocytes provide a complete enzymatic profile, while S9 fractions contain a mixture of cytosolic and microsomal enzymes. uni-regensburg.de Studies using these systems have shown that bazedoxifene is metabolized to two primary monoglucuronides: BZA-4'-glucuronide and BZA-5-glucuronide. nih.govdoi.org In liver microsomes and hepatocytes, BZA-4'-glucuronide is the predominant metabolite. nih.govdoi.org These in vitro experiments have been instrumental in identifying the specific UDP-glucuronosyltransferase (UGT) enzymes responsible for the glucuronidation of bazedoxifene. nih.gov

Intestinal Microsomes and Caco-2 Cell Monolayers for Permeability and Efflux Investigations

To understand the role of the intestine in the metabolism and transport of bazedoxifene, researchers employ intestinal microsomes and Caco-2 cell monolayers. nih.govdoi.orgnih.gov Intestinal microsomes from different sections of the intestine (duodenum, jejunum, and ileum) have demonstrated that both BZA-4'-glucuronide and BZA-5-glucuronide are major metabolites formed in the gut. nih.govdoi.org Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer with tight junctions that serves as a valuable model for predicting intestinal drug permeability. nih.govnih.govyoutube.com Studies with Caco-2 cells have indicated that bazedoxifene is a substrate for the P-glycoprotein (P-gp) efflux transporter, which can influence its absorption and disposition. nih.gov

Table 2: Kinetic Parameters of Bazedoxifene Glucuronidation in In Vitro Systems

| Enzyme System | Metabolite | Km (μM) | Vmax (nmol/min/mg protein) |

| Liver Microsomes | BZA-4'-glucuronide | 5.1 - 33.1 | 0.8 - 2.9 |

| Duodenum Microsomes | BZA-4'-glucuronide | 5.1 - 33.1 | 0.8 - 2.9 |

| Jejunum Microsomes | BZA-4'-glucuronide | 5.1 - 33.1 | 0.8 - 2.9 |

| Duodenum Microsomes | BZA-5-glucuronide | 2.5 - 11.1 | 0.1 - 1.2 |

| Jejunum Microsomes | BZA-5-glucuronide | 2.5 - 11.1 | 0.1 - 1.2 |

This table presents the kinetic parameters (Km and Vmax) for the formation of bazedoxifene glucuronides in various human in vitro systems. nih.gov

Advanced Spectroscopic Methods for Investigating Glucuronide Hydrolysis and Glycobiology

Nuclear Magnetic Resonance (NMR) Spectroscopy for Beta-Glucuronidase Activity Detection

Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-invasive technique for monitoring enzymatic reactions in real-time. It is particularly valuable for detecting the activity of β-glucuronidase, the enzyme responsible for cleaving β-D-glucuronic acid from various substrates. creative-enzymes.com This process is central to the deconjugation of drug metabolites, such as bazedoxifene glucuronides, in the gut. nih.govresearchgate.net

The fundamental principle behind using NMR to detect β-glucuronidase activity lies in its ability to distinguish between the intact glucuronide substrate and its hydrolyzed products based on differences in their chemical environments. This distinction results in unique signals in the NMR spectrum for the substrate and the product.

A prominent example of this application involves the use of a specially designed model substrate, 4-fluorophenyl β-D-glucuronide, to monitor β-glucuronidase activity using ¹⁹F NMR spectroscopy. rsc.orgrsc.orgljmu.ac.uk The choice of a fluorinated substrate is strategic; the ¹⁹F nucleus is highly sensitive to changes in its electronic surroundings, and naturally occurring fluorine is virtually absent in biological samples, which provides a clear, background-free signal. rsc.orgljmu.ac.uk

The hydrolysis of 4-fluorophenyl β-D-glucuronide by β-glucuronidase releases 4-fluorophenol. rsc.orgresearchgate.net This cleavage event induces a significant change in the chemical shift of the fluorine atom, which is readily detectable by ¹⁹F NMR.

Table 1: ¹⁹F NMR Chemical Shifts for Monitoring β-Glucuronidase Activity

| Compound | Chemical Shift (ppm) at pH 6.8 | State |

|---|---|---|

| 4-fluorophenyl β-D-glucuronide | -121.0 | Intact Substrate |

This interactive table illustrates the distinct chemical shifts of the substrate and its product, enabling the quantification of enzymatic hydrolysis.

This NMR-based assay offers significant advantages over traditional methods that rely on absorbance or fluorescence, such as those using p-nitrophenol or umbelliferyl-based substrates. rsc.orgljmu.ac.uk Conventional methods can be hampered in samples that are strongly colored or contain naturally fluorescent compounds, which interfere with optical measurements. rsc.orgljmu.ac.uk The ¹⁹F NMR approach circumvents these issues, making it highly suitable for analyzing challenging and optically opaque environmental or biological samples. rsc.orgljmu.ac.uk

While this specific research has utilized a model substrate, the principles of using NMR to track enzymatic hydrolysis are broadly applicable. This methodology provides a framework for designing experiments to investigate the specific kinetics of β-glucuronidase on various glucuronidated metabolites, including Bazedoxifene bis-beta-D-glucuronide. Such studies are crucial for understanding the glycobiology that influences the disposition and activity of therapeutic agents. Furthermore, ¹H NMR spectroscopy has also been employed to explore the substrate specificity of glycosidic bond cleavage by β-glucosidase, demonstrating the versatility of NMR in studying carbohydrate chemistry and enzyme specificity. researchgate.net

Regulation and Modulation of Bazedoxifene Glucuronidation and Beta Glucuronidase Activity in Research

Modulation of UGT-Mediated Bazedoxifene (B195308) Glucuronidation by Co-administered Agents in Preclinical Studies

Bazedoxifene's primary metabolic route is glucuronidation, a process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.gov This process can be significantly altered by the concurrent administration of other agents that induce these enzymes.

Preclinical research has shown that certain medications can enhance the activity of UGT enzymes, leading to increased metabolism of bazedoxifene and potentially lower systemic exposure to the parent drug. nih.gov Agents known as UGT inducers, such as rifampin, phenobarbital, carbamazepine, and phenytoin, can accelerate the glucuronidation of bazedoxifene. nih.govnih.gov This induction of UGT enzymes can increase the formation of bazedoxifene glucuronides. nih.gov For instance, co-administration of rifampicin (B610482) has been observed to markedly reduce the plasma concentrations of tamoxifen (B1202), a related compound, by up to 86%, an effect attributed to the induction of CYP enzymes and potentially UGTs. nih.govresearchgate.net While specific quantitative data on the direct impact of these inducers on bazedoxifene glucuronide formation from preclinical studies is not extensively detailed in the provided results, the known mechanism of these drugs suggests a significant potential for interaction. nih.govnih.gov

Table 1: UGT Inducers and their Potential Impact on Bazedoxifene Metabolism

| UGT Inducer | Potential Effect on Bazedoxifene |

| Rifampin | Increased glucuronidation, leading to lower bazedoxifene levels. nih.govnih.gov |

| Phenobarbital | Enhanced metabolism of bazedoxifene. nih.govnih.gov |

| Carbamazepine | Increased rate of bazedoxifene metabolism. nih.govnih.gov |

| Phenytoin | May increase the metabolism of bazedoxifene. nih.gov |

The Role of Beta-Glucuronidase (βGLU) in Glucuronide Hydrolysis and its Impact on Bazedoxifene Levels

After bazedoxifene is metabolized into its glucuronide forms, these metabolites can be acted upon by another class of enzymes, beta-glucuronidases (βGLU), particularly in the intestinal tract. nih.govresearchgate.net This enzymatic action can reverse the glucuronidation process, a phenomenon known as deglucuronidation, which plays a crucial role in the enterohepatic recirculation of bazedoxifene. nih.gov

Given the role of beta-glucuronidase in reactivating bazedoxifene, researchers have explored the potential of beta-glucuronidase inhibitors to modulate this process. The inhibition of this enzyme could theoretically decrease the deglucuronidation of bazedoxifene metabolites in the gut, thereby reducing its reabsorption and enterohepatic recirculation. nih.gov While the search results mention the general concept and potential of beta-glucuronidase inhibitors in the context of drug metabolism, specific inhibitors studied in direct relation to bazedoxifene are not detailed. However, the principle remains that by inhibiting this enzyme, the systemic exposure to bazedoxifene could be altered. nih.gov

Table 2: Observed Changes in Gut Microbiota with Bazedoxifene/Conjugated Estrogen Treatment in a Rat Model

| Bacterial Species | Change in Abundance |

| Lactococcus lactis | Reduced |

| Alistipes finegoldii | Reduced |

| Odoribacter laneus | Increased |

| Faecalbaculum rodentium | Increased |

Genetic Polymorphisms in UGT Enzymes and Their Potential Influence on Bazedoxifene Glucuronidation Variability in Research Models

Genetic variations, or polymorphisms, in the UGT enzymes can lead to inter-individual differences in the metabolism of drugs like bazedoxifene. Research has focused on the UGT1A1 gene, which is known to be involved in the glucuronidation of bazedoxifene. nih.govingentaconnect.com The UGT1A128 polymorphism, in particular, has been shown to influence the glucuronidation of bazedoxifene. nih.govingentaconnect.com In vitro studies using human liver microsomes have demonstrated that individuals with the homozygous UGT1A128/*28 genotype exhibit a 7 to 10-fold lower metabolic clearance of bazedoxifene compared to those with other genotypes. nih.govresearchgate.net This suggests that genetic differences in UGT enzymes can significantly impact how individuals metabolize bazedoxifene, potentially affecting its efficacy and safety profile. nih.gov The UGT enzymes UGT1A8 and UGT1A10, which are primarily expressed in the gastrointestinal tract, are also active in the glucuronidation of bazedoxifene. ingentaconnect.comdoi.org

Advanced Research Directions and Future Perspectives on Bazedoxifene Bis Beta D Glucuronide

The Untapped Potential of Bazedoxifene (B195308) Bis-beta-D-glucuronide as a Glycobiological Reagent

While the primary focus of bazedoxifene research has been on its therapeutic effects, its major metabolite, Bazedoxifene Bis-beta-D-glucuronide, presents an intriguing opportunity in the field of glycobiology. The precise role and applications of this glucuronide as a glycobiological reagent are yet to be fully elucidated, but several avenues of research are emerging.

Glycobiology, the study of the structure, biosynthesis, and biology of saccharides (sugar chains or glycans), often utilizes specific molecules to probe and understand complex biological processes. The unique structure of this compound, featuring a SERM core linked to two glucuronic acid moieties, could make it a valuable tool.

Future research in this area could focus on:

Probing Glucuronidase Activity: this compound could serve as a specific substrate for studying the activity of beta-glucuronidases. nih.gov These enzymes are crucial in the metabolism of various endogenous and exogenous compounds, and dysregulation of their activity has been linked to various diseases. nih.govnih.gov By using a well-defined substrate like this glucuronide, researchers could develop more sensitive and specific assays to measure beta-glucuronidase activity in different tissues and disease states.

Investigating Drug Transporter Proteins: The glucuronide's structure may allow it to interact with specific drug transporter proteins. Research could explore its potential as a probe to study the function and substrate specificity of transporters involved in the biliary and renal excretion of glucuronidated compounds.

Development of Analytical Standards: As a purified and well-characterized compound, this compound is essential as an analytical standard for pharmacokinetic and metabolism studies of bazedoxifene. psu.edunih.gov Its availability allows for accurate quantification of this major metabolite in biological samples.

Decoding Metabolism: Integrated In Silico, In Vitro, and In Vivo Models

The formation of this compound is a critical step in the metabolism and disposition of bazedoxifene. drugbank.comnih.gov To better predict and understand this process, researchers are increasingly turning to integrated modeling approaches that combine computational (in silico), laboratory (in vitro), and whole-organism (in vivo) data.

In Vitro Studies: Laboratory experiments using human liver microsomes, intestinal microsomes, and hepatocytes have been instrumental in identifying the key enzymes responsible for bazedoxifene glucuronidation. psu.edunih.gov These studies have shown that UDP-glucuronosyltransferases (UGTs), specifically UGT1A1, UGT1A8, and UGT1A10, are the primary enzymes involved in the formation of bazedoxifene glucuronides. psu.edunih.govscite.ai In vitro systems have also revealed that bazedoxifene is a substrate for the P-glycoprotein (P-gp) transporter. nih.govscite.ai

In Silico Modeling: Computational models can be used to predict the metabolic fate of drugs based on their chemical structure. nih.govnih.gov For bazedoxifene, in silico models can help predict its affinity for different UGT isoforms and transporter proteins, complementing the findings from in vitro studies. These models are continually being refined to improve their predictive accuracy. nih.gov

In Vivo Observations: Studies in humans and animal models provide the ultimate confirmation of metabolic pathways. In vivo data has consistently shown that bazedoxifene undergoes extensive glucuronidation, with glucuronide concentrations in plasma being significantly higher than that of the parent drug. nih.govpsu.edu

By integrating data from these three approaches, a more comprehensive and predictive understanding of bazedoxifene glucuronidation can be achieved. This integrated approach can help anticipate potential drug-drug interactions and variability in patient responses.

Therapeutic Strategies Targeting Glucuronidation and Beta-Glucuronidase

The extensive glucuronidation of bazedoxifene and the subsequent action of beta-glucuronidases in the gut highlight potential avenues for novel therapeutic strategies.

Targeting Glucuronidation Pathways: While glucuronidation is a major clearance pathway for bazedoxifene, modulating this process is a complex therapeutic concept. nih.gov Inhibition of UGT enzymes could potentially increase the systemic exposure of active bazedoxifene, but this could also lead to unwanted side effects and drug interactions. Conversely, inducing UGT activity might decrease bazedoxifene's efficacy. Further research is needed to understand the therapeutic window and potential consequences of targeting these pathways.

Modulating Beta-Glucuronidase Activity: A more promising strategy may lie in targeting beta-glucuronidase activity, particularly in the gut. nih.govnih.gov Gut microbial beta-glucuronidases can cleave the glucuronic acid from bazedoxifene glucuronides, leading to the reabsorption of the active drug (enterohepatic recirculation). nih.govnih.gov

Probiotics and Prebiotics: Another approach could involve the use of probiotics or prebiotics to modulate the gut microbiota composition in favor of bacteria with low beta-glucuronidase activity. This could offer a more natural way to influence drug metabolism. A study on the combination of conjugated estrogens and bazedoxifene found that long-term administration decreased murine fecal β-glucuronidase activity. nih.gov

Comparative Studies with Other SERM Metabolites for Structure-Activity Relationship Research

Bazedoxifene belongs to the class of SERMs, which includes other well-known drugs like tamoxifen (B1202) and raloxifene (B1678788). nih.gov Comparative studies of the glucuronide metabolites of these different SERMs can provide valuable insights into their structure-activity relationships (SAR). collaborativedrug.comdrugdesign.org

SAR studies aim to understand how the chemical structure of a molecule relates to its biological activity. collaborativedrug.com By comparing the structures and properties of different SERM glucuronides, researchers can identify key structural features that influence their formation, transport, and potential biological activity (or lack thereof).

| SERM | Known Major Metabolites | Key Structural Differences from Bazedoxifene |

| Tamoxifen | N-desmethyltamoxifen, 4-hydroxytamoxifen | Different core scaffold; undergoes significant CYP450 metabolism. |

| Raloxifene | Raloxifene-6-glucuronide, Raloxifene-4'-glucuronide | Different heterocyclic core. nih.gov |

Future research in this area could involve:

Systematic comparison of glucuronidation kinetics: Investigating the rates of glucuronide formation for different SERMs with various UGT isoforms.

Comparative transporter interaction studies: Assessing the affinity of different SERM glucuronides for key drug transporters.

Computational modeling: Using in silico methods to correlate structural properties with observed metabolic and dispositional differences. youtube.com

These studies can contribute to the rational design of future SERMs with optimized metabolic profiles. collaborativedrug.com

Omics Technologies: A Holistic View of Bazedoxifene Glucuronide Fate

"Omics" technologies, such as metabolomics, offer a powerful, systems-level approach to understanding the fate and effects of drugs and their metabolites. scienceopen.comresearchgate.net Metabolomics involves the comprehensive analysis of all metabolites in a biological system, providing a snapshot of its metabolic state.

Applying metabolomics to the study of bazedoxifene and its glucuronides can provide a wealth of information:

Comprehensive Metabolite Profiling: Metabolomics can identify and quantify the full spectrum of bazedoxifene metabolites in various biological fluids and tissues, providing a more complete picture of its metabolic fate than targeted analysis alone.

Identifying Biomarkers of Response and Effect: By comparing the metabolomic profiles of individuals treated with bazedoxifene, it may be possible to identify biomarkers that predict therapeutic response or the likelihood of side effects. Studies have already used metabolomics to investigate the effects of a bazedoxifene and conjugated estrogen combination on liver health and in models of breast cancer risk. scienceopen.comnih.govnih.gov

Understanding Off-Target Effects: Metabolomics can reveal unexpected changes in metabolic pathways following bazedoxifene administration, shedding light on potential off-target effects of the drug or its metabolites. Research has shown that the combination of bazedoxifene and conjugated estrogens can induce unique liver transcriptome and plasma metabolome profiles. scienceopen.com

Integrated analysis of metabolomics data with other "omics" data, such as genomics (studying an individual's genetic makeup) and transcriptomics (studying gene expression), can provide an even more powerful, multi-faceted understanding of how bazedoxifene and its glucuronides interact with the body. This integrated "multi-omics" approach holds the key to personalized medicine, where treatment strategies can be tailored to an individual's unique metabolic and genetic profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.